N-(4-isopropylphenyl)-3-piperidinamine
Description
N-(4-isopropylphenyl)-3-piperidinamine is a substituted piperidinamine derivative featuring a 4-isopropylphenyl group attached to the nitrogen of the piperidine ring. This compound belongs to the broader class of amides and amines, which are critical in pharmaceutical chemistry due to their versatility in drug design.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-16H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPLSDGUWNBIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Attributes :
- Piperidine Ring : A six-membered amine ring that enhances blood-brain barrier permeability.
- 4-Isopropylphenyl Group : A lipophilic substituent that may improve membrane affinity and metabolic stability.
- Amine Functionality : Provides sites for hydrogen bonding, influencing receptor binding.
Comparison with Structurally Similar Compounds
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
Structure : Contains a piperidine ring substituted with a methoxymethyl group and a phenylpropanamide moiety.
Key Differences :
- The methoxymethyl group increases polarity compared to the isopropylphenyl group in the target compound.
- The propanamide linkage may confer greater metabolic stability than the primary amine in N-(4-isopropylphenyl)-3-piperidinamine.
Applications : Used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
W54011 (N-([4-dimethylaminophenyl]methyl)-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxamide hydrochloride)
Structure: Combines a tetrahydronaphthalene core with a 4-isopropylphenyl group and a dimethylaminophenylmethyl substituent. Key Differences:
- The dimethylamino group introduces basicity, which could influence ionization state and pharmacokinetics. Applications: Cited in GPCR/ion channel research, suggesting utility in studying receptor-ligand interactions .
2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide
Structure : Features a thiazolidinedione core linked to a 4-isopropylphenylacetamide group.
Key Differences :
- The thiazolidinedione moiety is associated with antidiabetic activity (e.g., pioglitazone), diverging from the CNS focus of piperidinamines.
- The furan substituent may modulate electronic properties and solubility.
Structural and Functional Data Table
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